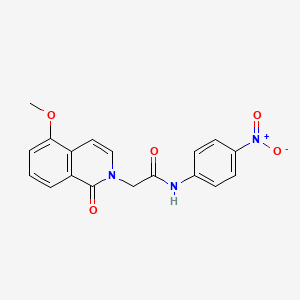
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H15N3O5 and its molecular weight is 353.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide is a synthetic organic molecule belonging to the class of isoquinoline derivatives. Its unique structural features contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Structural Characteristics
The compound's structure includes:
- An isoquinoline core with a methoxy group.
- An acetanilide moiety that enhances its biological interactions.
- A nitrophenyl substituent , which may influence its pharmacological properties.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that compounds with isoquinoline structures often demonstrate effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving:
- Inhibition of specific enzymes related to cell proliferation.
- Modulation of signaling pathways that control cell survival and death.
Recent findings highlight its potential as a lead compound for developing new anticancer agents.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:
- Formation of the isoquinoline derivative from appropriate precursors.
- Coupling with nitrophenyl acetic acid under controlled conditions to yield the final product.
The reaction conditions often require specific solvents and catalysts to optimize yield and purity.
Comparative Analysis
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,4-Dihydroisoquinolin-1(2H)-one | Isoquinoline core | Neuroprotective effects |
| 5,7-Dihydroxy-4-oxo-chromen | Chromene structure | Antioxidant properties |
| 2-Methoxyphenyl derivatives | Aromatic ring | Diverse biological activities |
What distinguishes this compound from these compounds is its specific combination of functional groups that enhance both stability and biological activity.
Case Studies and Research Findings
Several studies have focused on the biological activity of isoquinoline derivatives similar to this compound:
- Antimicrobial Study : A study demonstrated that isoquinoline derivatives exhibit potent activity against drug-resistant bacterial strains, suggesting a potential therapeutic application for infections caused by resistant pathogens.
- Cancer Cell Line Research : Research involving various cancer cell lines showed that compounds similar to this compound can significantly reduce cell viability through apoptosis induction.
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds can inhibit key enzymes involved in cancer metabolism, providing a dual role in both antimicrobial and anticancer therapies.
属性
IUPAC Name |
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-26-16-4-2-3-15-14(16)9-10-20(18(15)23)11-17(22)19-12-5-7-13(8-6-12)21(24)25/h2-10H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYDMBINPBYPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














